3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid
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Overview
Description
3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of propanoic acid, featuring a cyclobutyl ring substituted with an amino group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid typically involves the following steps:
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors.
Amination: Introduction of the amino group can be achieved through an amination reaction, where an amine source reacts with the cyclobutyl precursor under suitable conditions.
Methylation: The addition of methyl groups can be carried out using methylating agents such as methyl iodide in the presence of a base.
Propanoic Acid Derivatization: The final step involves the derivatization of the cyclobutyl compound to form the propanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as a substrate or inhibitor for certain enzymes, modulating biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid hydrochloride
- 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoic acid (Vitamin B5)
Uniqueness
This compound is unique due to its cyclobutyl ring structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing novel chemical entities with specific functions.
Biological Activity
3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid, also known as 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride, is a cyclobutyl-containing amino acid with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological systems, influencing neurotransmitter pathways and metabolic processes. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H19NO2 and a molecular weight of 207.70 g/mol. Its cyclobutyl structure contributes to its distinct chemical behavior, making it versatile for further modifications in organic synthesis.
Property | Value |
---|---|
Molecular Formula | C10H19NO2 |
Molecular Weight | 207.70 g/mol |
Structure | Cyclobutyl amino acid |
Biological Activity
Recent studies have indicated that this compound exhibits significant biological activity. Preliminary findings suggest that it may modulate receptor activity and influence enzyme functions critical for various physiological processes.
Neurotransmitter Interaction
The compound's structural similarity to other amino acids suggests a potential role in neurotransmitter systems. It may act as a precursor for biologically active molecules, thereby influencing synaptic transmission and neuronal function.
Case Studies
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions that ensure high purity levels suitable for pharmaceutical applications. Key reactions include:
- Amino Acid Reactions : Characteristic reactions typical of amino acids and carboxylic acids.
- Functionalization : Potential for further chemical modifications enhancing its biological activity.
Future Directions
Given the preliminary findings on the biological activity of this compound, future research should focus on:
- Mechanistic Studies : Understanding the specific mechanisms through which this compound interacts with biological targets.
- Clinical Applications : Exploring its potential as a therapeutic agent in treating neurological disorders or infections caused by resistant bacteria.
- Comparative Studies : Investigating similar compounds to establish a broader understanding of structure-activity relationships.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(3-amino-2,2-dimethylcyclobutyl)propanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-9(2)6(5-7(9)10)3-4-8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12) |
InChI Key |
IFSZZMXHEGRJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1N)CCC(=O)O)C |
Origin of Product |
United States |
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